Disodium 5'-ribonucleotide
Description
Tables
Table 1: Key Historical Milestones
Table 2: Molecular Comparison of IMP and GMP
Properties
IUPAC Name |
tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJNOHNHRBUBC-SIHAWKHTSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9Na4O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white or nearly white crystals or powder | |
| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, sparingly soluble in ethanol practically insoluble in ether | |
| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Preparation Methods
Phosphorylation Using Phosphoryl Dihalide Intermediates
The most widely documented method involves a three-step process: (1) synthesis of phosphoryl dihalide (POCl₃ derivatives), (2) nucleoside phosphorylation to form a phosphodiester intermediate, and (3) R-group substitution and salification.
Step 1: Preparation of Phosphoryl Dihalide (II)
Phosphorus oxychloride (POCl₃) is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran and cooled to below 0°C. Alcohol (e.g., tert-butanol) is added dropwise, followed by gradual warming to room temperature. The mixture reacts for 3–4 hours, after which low-boiling-point solvents are removed via vacuum distillation. The resulting phosphoryl dihalide (II) exhibits the molecular formula $$ \text{(RO)}2\text{P(O)Cl} $$, where R is a sterically bulky alkyl group like tert-butyl ($$ \text{(CH}3\text{)}_3\text{C-} $$).
Step 2: Nucleoside Phosphorylation
The phosphoryl dihalide (II) is reacted with nucleosides (e.g., inosine, guanosine) in an inert solvent under nitrogen protection. Acid scavengers such as triethylamine or pyridine are added to neutralize HCl byproducts. The reaction proceeds at 20–50°C for 4–6 hours, yielding nucleoside phosphodiester (III) with a conversion rate of 95–98%.
Step 3: R-Group Substitution and Salification
The phosphodiester (III) undergoes hydrolysis to remove the R-group. For tert-butyl groups ($$ \text{(CH}3\text{)}3\text{C-} $$), acid hydrolysis with HCl is employed, while chloroethyl ($$ \text{CH}2\text{CH}2\text{Cl} $$) groups require basic conditions. The final product is precipitated by salification with sodium bicarbonate or sodium hydroxide in methanol, filtered, and dried under reduced pressure.
Reaction Mechanism and Optimization Strategies
Steric Hindrance and Selectivity
The tert-butyl group in phosphoryl dihalide (II) creates steric hindrance, directing phosphorylation exclusively to the 5'-hydroxyl group of ribonucleosides. This selectivity minimizes side reactions at the 2' or 3' positions, reducing byproducts like 2',3'-cyclic phosphates. Conventional methods using non-bulky phosphorylating agents (e.g., POCl₃ alone) exhibit lower selectivity, yielding 85–90% conversion with higher impurity levels.
Solvent and Temperature Effects
Optimal solvents include dichloromethane and tetrahydrofuran, which stabilize intermediates without participating in side reactions. Low temperatures (below 0°C) during phosphorylation prevent nucleoside degradation, while gradual warming ensures complete reaction without exothermic runaway.
Purification and Isolation Techniques
Solvent Extraction and Vacuum Distillation
After phosphorylation, the crude product is extracted with organic solvents (e.g., ethyl acetate) to remove unreacted nucleosides and acid scavengers. Vacuum distillation at 30–50°C isolates the phosphodiester intermediate with >98% purity.
Crystallization and Filtration
Salification in methanol induces crystallization of this compound. Sodium bicarbonate is preferred over sodium hydroxide for milder pH control, yielding crystalline products with <0.5% residual solvents.
Comparative Analysis of Industrial Methods
| Parameter | Patent Method | Conventional Method |
|---|---|---|
| Yield | 95–98% | 85–90% |
| Reaction Time | 4–6 hours | 6–8 hours |
| Byproducts | <2% | 5–10% |
| Purification Complexity | Low | High |
Chemical Reactions Analysis
Acid Hydrolysis and Degradation
DSRN undergoes hydrolysis under acidic conditions, breaking into its constituent nucleotides. Key findings include:
Reaction with Hydrochloric Acid (HCl)
Stability in Acidic Environments
-
DSRN degrades into hypoxanthine and guanine derivatives under prolonged acidic exposure, with uric acid as a secondary metabolite .
Table 1: Acid Hydrolysis Parameters
| Condition | Reagents | Products | Reference |
|---|---|---|---|
| 10% HCl, 60–80°C, 10 min | Zinc powder | IMP, GMP | |
| pH < 3.0 | Gastric fluid simulant | Hypoxanthine, guanine |
Enzymatic and Metabolic Reactions
DSRN is metabolized via purine degradation pathways, involving specific enzymes:
Key Enzymatic Pathways
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Xanthine Oxidase : Converts hypoxanthine (from IMP) to xanthine and subsequently to uric acid .
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Uricase : Further oxidizes uric acid to allantoin in non-primate mammals .
Metabolic Byproducts
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Uric Acid : Elevated serum levels observed in studies, particularly at doses >1% of dietary intake .
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Allantoin : Primary excretion product, accounting for 70–84% of ingested DSRN in urine .
Table 2: Enzymatic Reaction Outcomes
| Enzyme | Substrate | Product | Biological Impact |
|---|---|---|---|
| Xanthine oxidase | Hypoxanthine | Uric acid | Risk factor for gout |
| Uricase | Uric acid | Allantoin | Non-toxic excretion metabolite |
Stability and Solubility
DSRN’s reactivity is influenced by its physical properties:
Solubility Profile
Thermal Stability
Interaction with Alkaline Reagents
During industrial synthesis, sodium hydroxide (NaOH) is critical:
Neutralization Reaction
-
Conditions : Fermented nucleotides reacted with NaOH (pH 7.0–8.5) .
-
Outcome : Forms disodium salts (E631 and E627) with enhanced solubility and stability .
Redox Reactions
DSRN participates in redox processes under specific conditions:
Zinc-Mediated Reduction
-
Conditions : HCl + zinc powder generates reducing environment .
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Outcome : Ribose moieties are reduced, facilitating spectrophotometric quantification .
Research Implications
-
Toxicity Studies : Acute oral LD50 values in rodents exceed 10,000 mg/kg bw, indicating low toxicity .
-
Enzyme Modulation : DSRN upregulates liver enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) at high doses, altering purine metabolism .
For further validation, consult primary sources such as JECFA monographs and regulatory specifications .
Scientific Research Applications
Food Industry
- Flavor Enhancement : DSRN is widely used in processed foods such as snacks, soups, and sauces to improve taste. Its effectiveness is particularly noted when combined with MSG, leading to a more intense umami flavor profile .
Biochemical Research
- Nucleotide Function Studies : DSRN plays a role in studies related to nucleotide metabolism and cellular signaling pathways. As a nucleotide derivative, it is involved in protein synthesis and acts as a signaling molecule within cells .
Pharmaceutical Applications
- Therapeutic Potential : Research has explored DSRN's potential benefits in medical formulations. It has been studied for its safety profile and lack of genotoxicity, making it a candidate for use in various pharmaceutical products .
Metabolic Effects
Studies indicate that DSRN can influence metabolic processes:
- Uric Acid Levels : The breakdown products of DSRN may increase uric acid levels in the blood, which could be a concern for individuals with metabolic disorders like gout; however, no significant adverse effects have been noted in healthy populations .
Case Studies and Research Findings
Safety Profile
Disodium 5'-ribonucleotide has been evaluated for safety:
- Non-Carcinogenic : Studies indicate that DSRN does not exhibit genotoxic, mutagenic, or carcinogenic properties. There are currently no established Acceptable Daily Intake (ADI) limits due to its favorable safety profile .
- Long-Term Consumption : Long-term feeding studies have demonstrated that even high dietary levels do not adversely affect health indicators such as body weight or organ function in animal models .
Mechanism of Action
Disodium 5’-ribonucleotide enhances the umami taste by interacting with taste receptors on the tongue. It works synergistically with monosodium glutamate to amplify the umami flavor. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a savory taste .
Comparison with Similar Compounds
Comparison with Similar Compounds
Compositional and Functional Differences
Synergistic Effects
- With MSG : this compound enhances the umami intensity of MSG by 8–15×, reducing the required sodium content without compromising taste .
- IMP-GMP Ratio : A 1:1 ratio optimizes synergy, as GMP’s higher thermal stability (vs. IMP) ensures consistent flavor in cooked products .
Production and Purity
- This compound: Produced via ethanol-mediated crystallization, achieving 99.54% purity and bulk density of 0.54 g/cm³ .
- Calcium 5'-Ribonucleotide : Requires neutralization with calcium hydroxide, leading to lower solubility and niche applications .
Key Research Findings
Salt Reduction : this compound reduces sodium content by 24% in soups and sauces without altering perceived saltiness .
Thermal Stability : GMP retains 90% activity at 120°C for 20 minutes, making it superior to IMP in cooked foods .
Regulatory Discrepancies : While E 635 is approved globally, Calcium 5'-ribonucleotide (E 634) faces restrictions in the US and Australia .
Biological Activity
Disodium 5'-ribonucleotide (DSRN) is a flavor enhancer and a nucleotide derivative that has gained attention for its biological activity and applications in food and pharmaceuticals. This article explores the compound's biological properties, safety profile, and relevant research findings.
Overview of this compound
This compound is composed of a mixture of disodium 5'-inosinate (E631) and disodium 5'-guanylate (E627). It is primarily recognized for its ability to enhance flavor, particularly the umami taste, and is widely used in processed foods, snacks, and seasonings.
Biological Activity
Mechanism of Action
The biological activity of DSRN is attributed to its role in cellular metabolism and signaling. As a nucleotide, it participates in various biochemical processes, including:
- Protein Synthesis : DSRN is involved in the synthesis of proteins by providing essential nucleotides required for RNA synthesis.
- Cell Signaling : It plays a role in cell signaling pathways, influencing cellular responses to nutrients and hormones.
Research Findings
Several studies have investigated the effects of DSRN on health and metabolism:
- Long-Term Feeding Studies : A study conducted on beagle dogs over two years showed that diets containing up to 2% DSRN did not result in adverse effects on health indicators such as body weight, organ weights, or blood chemistry . This suggests a favorable safety profile for long-term consumption.
- Acute Toxicity Studies : Research indicated that intravenous administration of DSRN in mice led to initial behavioral depression followed by excitation at higher doses, but no significant long-term effects were noted .
- Metabolic Effects : DSRN can increase uric acid levels in the blood due to its breakdown products. While this may pose risks for individuals with metabolic disorders like gout, it has not been shown to cause significant adverse effects in healthy populations .
Safety Profile
The Joint FAO/WHO Expert Committee on Food Additives has classified DSRN as having "ADI Not Specified," indicating no toxicological concerns at any level of intake . Additionally, studies have shown no genotoxicity or carcinogenicity associated with DSRN .
Comparative Analysis
| Aspect | This compound | Disodium Guanylate (E627) | Disodium Inosinate (E631) |
|---|---|---|---|
| Flavor Enhancement | Yes | Yes | Yes |
| Safety Classification | ADI Not Specified | ADI Not Specified | ADI Not Specified |
| Uric Acid Increase Potential | Moderate | Moderate | Moderate |
| Common Uses | Snacks, sauces | Snacks, soups | Snacks, soups |
Case Studies
Q & A
Q. What analytical methods are most suitable for quantifying disodium 5'-ribonucleotide in complex matrices, and how should uncertainty be evaluated?
To quantify this compound (a 1:1 mixture of disodium inosinate [IMP] and guanylate [GMP]), UV-Vis spectrophotometry is widely used due to its sensitivity and cost-effectiveness. For example, SB/T 10371-2003 outlines a protocol for measuring its concentration in chicken essence seasoning, where absorbance at 260 nm is critical . Methodological considerations include:
- Sample preparation : Acid hydrolysis to release nucleotides from bound matrices.
- Uncertainty sources : Reproducibility (e.g., ±0.0246 g/100 g expanded uncertainty) contributes most to total uncertainty, followed by calibration curve fitting and volumetric errors .
- Validation : Use internal standards (e.g., synthetic IMP/GMP) to verify recovery rates.
Q. How can researchers design experiments to differentiate this compound from structurally similar nucleotides (e.g., disodium uridylate)?
- Chromatographic separation : Use HPLC with a C18 column and ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve IMP, GMP, and uridylate based on retention times .
- Spectrophotometric differentiation : Compare absorption ratios at 250 nm and 260 nm; IMP/GMP exhibit distinct maxima compared to uridylate .
- Mass spectrometry : Confirm molecular weights (IMP: 392.2 g/mol; GMP: 407.2 g/mol) via LC-MS/MS in negative ion mode .
Q. What are the key parameters for validating this compound purity in synthetic or extracted samples?
- Purity criteria : ≥99% by HPLC, with residual solvents (e.g., ethanol from crystallization) ≤0.5% .
- Crystallization optimization : Ethanol as a solvent improves purity (99.54%) and bulk density (0.54 g/cm³) when seeded crystals are introduced during cooling .
- Impurity profiling : Test for residual RNA fragments (via agarose gel electrophoresis) or microbial contaminants (e.g., endotoxins in fermentation-derived samples) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synergistic effects between this compound and monosodium glutamate (MSG)?
- Experimental design : Conduct dose-response studies with varying IMP/GMP-to-MSG ratios (e.g., 1:50 to 1:10) in model systems (e.g., broth or cell-based taste assays).
- Data analysis : Use isobolographic analysis to distinguish additive vs. synergistic effects. For example, prior studies note a 10–30% reduction in MSG required for equivalent umami intensity when combined with this compound .
- Mechanistic studies : Employ receptor-binding assays (e.g., hT1R1/T1R3 heterodimer) to quantify IMP/GMP modulation of MSG affinity .
Q. What strategies improve the stability of this compound in high-temperature or acidic food matrices during shelf-life studies?
- Encapsulation : Use liposomes or maltodextrin microcapsules to protect against hydrolysis at pH < 4.0 .
- Kinetic modeling : Apply Arrhenius equations to predict degradation rates (e.g., IMP half-life decreases by 50% at 90°C vs. 25°C) .
- Stabilizers : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze nucleotide breakdown .
Q. How can discrepancies in this compound quantification between spectrophotometric and chromatographic methods be addressed?
- Source identification : UV-Vis may overestimate concentrations due to interfering compounds (e.g., RNA fragments), while HPLC lacks sensitivity for trace impurities .
- Hybrid approach : Combine SPE purification (e.g., using Oasis HLB cartridges) with HPLC-UV to improve accuracy .
- Interlaboratory validation : Conduct round-robin tests using standardized reference materials (e.g., NIST-certified IMP/GMP) .
Q. What experimental frameworks are recommended for optimizing microbial fermentation yields of this compound?
- Strain engineering : Modify Bacillus subtilis or Corynebacterium glutamicum to overexpress purine biosynthesis genes (e.g., purE, purK) .
- Process parameters : Optimize carbon/nitrogen ratios (e.g., 1:2 glucose/ammonium sulfate) and dissolved oxygen (>30% saturation) to maximize nucleotide excretion .
- Downstream processing : Use ethanol-water gradients for selective precipitation of IMP vs. GMP, reducing downstream separation costs .
Q. How should researchers evaluate the environmental impact of this compound synthesis routes (e.g., fermentation vs. chemical synthesis)?
- Life cycle assessment (LCA) : Compare energy use, waste generation, and solvent recovery rates. Fermentation typically has lower CO₂ emissions but higher water usage .
- Green chemistry metrics : Calculate E-factors (kg waste/kg product) – chemical synthesis may generate 5–10× more waste than microbial methods .
- Regulatory alignment : Ensure compliance with FDA 21 CFR §172.530 and EU Directive 2002/46/EC for food-grade production .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
